molecular formula C22H26FN3O2 B12377149 Cinsebrutinib CAS No. 2724962-58-5

Cinsebrutinib

カタログ番号: B12377149
CAS番号: 2724962-58-5
分子量: 383.5 g/mol
InChIキー: NEHJPDSXWUIXGI-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The preparation of Cinsebrutinib involves synthetic routes that include the formation of pyridoindolecarboxamides. The specific synthetic route and reaction conditions are detailed in patent WO2021207549. The industrial production methods for this compound are proprietary and involve multiple steps to ensure the purity and efficacy of the compound .

化学反応の分析

Cinsebrutinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学的研究の応用

Cinsebrutinib has several scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of Bruton’s tyrosine kinase.

    Biology: It is used to investigate the role of Bruton’s tyrosine kinase in B-cell development and function.

    Medicine: It is being researched for its potential to treat various B-cell malignancies, including lymphomas.

    Industry: It is used in the development of targeted therapies for cancer treatment .

作用機序

Cinsebrutinib exerts its effects by irreversibly binding to Bruton’s tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway. This binding inhibits the kinase’s activity, leading to the disruption of B-cell development and function. The molecular targets and pathways involved include the B-cell receptor signaling pathway and downstream signaling molecules .

類似化合物との比較

Cinsebrutinib is compared with other Bruton’s tyrosine kinase inhibitors such as:

    Ibrutinib: Known for its efficacy in treating B-cell malignancies but has a higher incidence of adverse effects.

    Zanubrutinib: Demonstrates better clinical efficacy and safety profiles compared to Ibrutinib.

    Orelabrutinib: Offers a more selective inhibition of Bruton’s tyrosine kinase with fewer off-target effects.

    Acalabrutinib: Known for its improved safety profile and fewer side effects compared to Ibrutinib

This compound is unique in its potential to treat central nervous system lymphomas, a feature not commonly found in other Bruton’s tyrosine kinase inhibitors .

特性

CAS番号

2724962-58-5

分子式

C22H26FN3O2

分子量

383.5 g/mol

IUPAC名

2-fluoro-1-[(3S)-1-prop-2-enoylpiperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide

InChI

InChI=1S/C22H26FN3O2/c1-2-18(27)26-10-6-7-13(12-26)19-16(23)11-15(22(24)28)21-20(19)14-8-4-3-5-9-17(14)25-21/h2,11,13,25H,1,3-10,12H2,(H2,24,28)/t13-/m1/s1

InChIキー

NEHJPDSXWUIXGI-CYBMUJFWSA-N

異性体SMILES

C=CC(=O)N1CCC[C@H](C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F

正規SMILES

C=CC(=O)N1CCCC(C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。